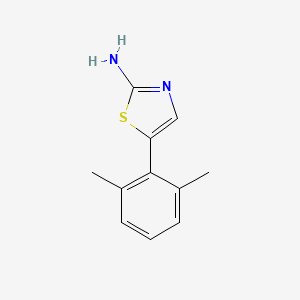

5-(2,6-Dimethylphenyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

5-(2,6-dimethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-7-4-3-5-8(2)10(7)9-6-13-11(12)14-9/h3-6H,1-2H3,(H2,12,13) |

InChI Key |

YWTVUILRKSTOKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CN=C(S2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 2,6 Dimethylphenyl Thiazol 2 Amine Analogues

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) stands as a pivotal analytical technique for the purity assessment of 5-(2,6-Dimethylphenyl)thiazol-2-amine and its analogues. This powerful hyphenated method combines the superior separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry, making it indispensable for identifying and quantifying the target compound and any potential impurities.

The development of a robust HPLC-MS method is crucial for ensuring the quality and consistency of synthesized aminothiazole derivatives. Method validation for related novel aminothiazole compounds has been successfully achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the suitability of this technique for preclinical and research sample analysis. d-nb.infonih.gov Typically, reversed-phase chromatography is employed, utilizing a C18 column to separate the analyte from impurities based on differences in hydrophobicity. d-nb.infonih.gov

A common approach involves an isocratic or gradient elution with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. d-nb.infonih.gov For instance, a mixture of acetonitrile and a 5 mM ammonium formate solution with 0.1% v/v formic acid has been used effectively for the separation of aminothiazole analogues. d-nb.info

Detection is most commonly achieved using an electrospray ionization (ESI) source, which is well-suited for the ionization of moderately polar molecules like aminothiazoles, typically operating in the positive ion mode. d-nb.info The mass spectrometer can be operated in full scan mode to gain a general overview of all ions present or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.gov The latter is particularly useful for quantifying known impurities by monitoring specific precursor-to-product ion transitions.

In the context of purity assessment for this compound, the analysis would focus on detecting and quantifying process-related impurities, such as starting materials, by-products from the synthesis, and degradation products. The high resolution and accuracy of modern mass spectrometers allow for the confident identification of these impurities, even at trace levels. For many synthesized heterocyclic compounds, including those with a dimethylphenyl moiety, HPLC analysis has confirmed purities exceeding 95%. mdpi.com

The research findings for analogous compounds provide a framework for the expected outcomes when analyzing this compound. The data generated from HPLC-MS analysis is typically presented in a chromatogram, showing the retention time of each component, and a corresponding mass spectrum for each peak, providing its mass-to-charge ratio (m/z). This allows for the calculation of the purity of the main compound as a percentage of the total peak area.

Below is a representative data table summarizing hypothetical HPLC-MS results for a purity assessment of a this compound sample.

Interactive Data Table: HPLC-MS Purity Analysis of this compound

| Peak ID | Compound Name | Retention Time (min) | Observed m/z [M+H]⁺ | Area (%) | Purity Confirmation |

| 1 | Impurity A (Starting Material) | 2.54 | 150.08 | 0.45 | Confirmed |

| 2 | Impurity B (By-product) | 3.89 | 235.12 | 0.78 | Confirmed |

| 3 | This compound | 5.21 | 219.10 | 98.52 | Confirmed |

| 4 | Impurity C (Degradant) | 6.45 | 205.08 | 0.25 | Confirmed |

This table illustrates how HPLC-MS data can be used to provide a detailed purity profile of the target compound, ensuring it meets the required specifications for further research and development. The combination of retention time and mass-to-charge ratio provides a high degree of confidence in the identity of each component, making HPLC-MS an essential tool in the structural elucidation and quality control of novel thiazole (B1198619) derivatives.

Computational and Theoretical Investigations of 5 2,6 Dimethylphenyl Thiazol 2 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry, determining key parameters such as bond lengths and angles. aip.org This optimization provides the most stable three-dimensional conformation of the molecule in the gas phase. epu.edu.iq

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For N-(2,6-dimethylphenyl)-4-(4-chlorophenyl) thiazol-2-amine, a related compound, the HOMO-LUMO analysis helps to determine the charge transfer within the molecule. researchgate.net In many thiazole analogues, the HOMO is often located on the thiazole moiety, while the LUMO may be distributed across other parts of the molecule, indicating the sites most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov This analysis is vital for predicting how the molecule will interact with biological macromolecules. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Maps: MEP maps are visual representations of the charge distribution around a molecule. researchgate.net These maps are color-coded to indicate regions of negative and positive electrostatic potential. Negative regions (typically colored red or yellow) correspond to areas with high electron density, such as those around electronegative atoms like nitrogen and oxygen, and are indicative of sites prone to electrophilic attack. researchgate.net Positive regions (colored blue) represent electron-deficient areas, usually around hydrogen atoms, which are susceptible to nucleophilic attack. researchgate.net For thiazole derivatives, MEP analysis helps identify the key sites for non-covalent interactions, such as hydrogen bonding, which are critical for binding to a receptor target. researchgate.netresearchgate.net

Quantum chemical calculations are increasingly used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like DFT can calculate the magnetic shielding tensors for each nucleus in a molecule. These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

This predictive capability is a powerful tool for structural elucidation. nih.gov When a new thiazole analogue is synthesized, its experimental ¹H and ¹³C NMR spectra can be compared against the computationally predicted spectra for proposed structures. A strong correlation between the experimental and calculated chemical shifts provides high confidence in the assigned molecular structure. nih.gov For complex or flexible molecules, NMR chemical shifts can be calculated for various low-energy conformations, and statistical methods like the DP4+ probability analysis can be used to determine the most likely conformation in solution. nih.gov The accuracy of these predictions depends on the chosen level of theory, with methods like mPW1PW91/6–31+G** often providing reliable results. nih.gov

Molecular Modeling for Simulating Ligand-Target Recognition and Binding

Molecular modeling techniques simulate the interaction between a small molecule (ligand), such as 5-(2,6-dimethylphenyl)thiazol-2-amine, and a biological macromolecule (target), typically a protein or enzyme. These simulations are crucial for predicting binding affinity and understanding the mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.orgwjarr.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. wjarr.com A lower binding energy (more negative value) generally indicates a more stable and favorable interaction. nih.gov

For thiazole derivatives, docking studies have been performed against a wide range of biological targets, including enzymes like phosphodiesterase-5 (PDE5) and various protein kinases. nih.gov These simulations reveal specific binding modes and key molecular interactions. For instance, in studies of PDE5 inhibitors, docking revealed that the amide functionality of certain aminothiazole analogues forms critical hydrogen bonds with the amino acid residue Gln817 in the active site. nih.govresearchgate.net Other interactions, such as hydrophobic contacts with residues like Val782 and Phe820, also contribute significantly to the binding affinity. nih.gov

The results of docking simulations are often presented in tables that summarize the binding scores and the specific amino acid residues involved in interactions.

| Compound Series | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Interaction Type |

| N-substituted thiazoles | FabH Inhibitor | - | -102 to -144 (MolDock Score) | Hydrogen Bonding |

| Thiazole-linked heterocycles | Rho6 Protein | Arg96, Lys106, Ser95 | -6.8 to -9.2 | Arene-Cation, Hydrogen Bond |

| 2,4-disubstituted thiazoles | Tubulin (Colchicine site) | - | -13.88 to -14.50 | - |

| Aminothiazole analogues | Phosphodiesterase-5 (PDE5) | Gln817, Tyr612 | - | Hydrogen Bonding |

| N-(thiazol-2-yl)-benzamides | Zinc-Activated Channel (ZAC) | - | - | Allosteric Modulation |

Note: Data is compiled from multiple studies on various thiazole analogues to illustrate typical findings. wjarr.comnih.govnih.govnih.govnih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the complex over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-receptor system. physchemres.orgmdpi.com

For thiazole derivatives, MD simulations are used to validate the binding poses predicted by docking. nih.gov By monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex. ekb.eg A stable complex will show minimal fluctuations in its RMSD over the simulation period. Furthermore, MD simulations can reveal the persistence of key interactions, like hydrogen bonds, and help calculate binding free energies using methods like MM-PBSA and MM-GBSA, which often provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify the key structural features responsible for a compound's biological activity and to predict the activity of novel molecules. physchemres.org

Pharmacophore Modeling: A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net By aligning a series of active thiazole analogues and identifying their common features, a pharmacophore model can be generated. researchgate.net This model serves as a 3D query for virtual screening of large compound libraries to identify new potential hits with diverse chemical scaffolds but similar functional properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach that correlates the physicochemical properties or structural descriptors of a series of compounds with their biological activities. laccei.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogues. laccei.org For thiazole derivatives, 2D-QSAR and 3D-QSAR models have been developed. laccei.org

In 2D-QSAR, descriptors such as lipophilicity (logP), electronic properties, and topological indices are used to build a linear or non-linear regression model. laccei.org 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to generate steric and electrostatic field descriptors. physchemres.org These models can produce contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, providing direct guidance for lead optimization. physchemres.orgeurekaselect.com For example, a QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors generated a model that could effectively predict the anti-inflammatory activity of new compounds. laccei.org

Ligand-Based Pharmacophore Model Generation to Identify Essential Structural Features

Ligand-based pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model is built by superimposing a set of active molecules and extracting the common chemical features responsible for their interaction with a biological target.

For thiazole derivatives, pharmacophore models have been instrumental in elucidating the key structural requirements for their biological activities, including kinase inhibition. A typical pharmacophore model for a kinase inhibitor often includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. These features correspond to the specific interactions the inhibitor makes with the amino acid residues in the ATP-binding pocket of the kinase.

While a specific pharmacophore model solely for this compound is not extensively detailed in publicly available research, general models for 2-aminothiazole-based kinase inhibitors provide a strong indication of the essential features. For instance, studies on various kinase inhibitors have revealed common pharmacophoric features that are likely relevant to this compound and its analogues.

Table 1: Common Pharmacophoric Features for Thiazole-Based Kinase Inhibitors

| Pharmacophoric Feature | Description | Putative Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Typically a nitrogen or oxygen atom. In this compound, the thiazole nitrogen and the exocyclic amine can act as acceptors. | Forms hydrogen bonds with backbone amide protons in the hinge region of the kinase. |

| Hydrogen Bond Donor | The primary amine group at the 2-position of the thiazole ring is a key hydrogen bond donor. | Interacts with backbone carbonyl groups or specific amino acid side chains in the kinase active site. |

| Aromatic Ring | The 2,6-dimethylphenyl group at the 5-position of the thiazole. | Engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the active site. |

| Hydrophobic Group | The methyl groups on the phenyl ring contribute to the hydrophobic character. | Occupies hydrophobic pockets within the kinase binding site, enhancing binding affinity and selectivity. |

The 2,6-dimethyl substitution on the phenyl ring is a critical feature. Computationally, these methyl groups are predicted to sterically influence the conformation of the phenyl ring relative to the thiazole core. This dihedral angle is crucial for fitting into specific hydrophobic sub-pockets within the kinase active site, potentially contributing to the compound's selectivity for certain kinases. The generation of a pharmacophore model helps in understanding these spatial arrangements and is the first step towards designing new molecules with enhanced activity.

Atom-Based and Field-Based 3D-QSAR for Deriving Predictive Mathematical Models of Biological Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the 3D properties of a set of molecules with their biological activities. These studies result in a mathematical model that can predict the activity of novel compounds. The two main methods used are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and relates these fields to their biological activities. The results are often visualized as contour maps, indicating regions where bulky groups or specific electrostatic properties would increase or decrease activity.

CoMSIA is similar to CoMFA but calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. CoMSIA maps can provide a more intuitive understanding of the SAR.

For aminothiazole derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activities against various kinases. nih.gov A study on pyridyl aminothiazole derivatives as Chk1 inhibitors, for instance, yielded statistically significant CoMFA and CoMSIA models. nih.gov The CoMFA model produced a cross-validated correlation coefficient (q²) of 0.608 and a non-cross-validated coefficient (r²) of 0.972. nih.gov The CoMSIA model, which combined steric, electrostatic, and hydrogen bond acceptor fields, gave a q² of 0.662 and an r² of 0.970. nih.gov

While a specific 3D-QSAR study for this compound was not found, the general findings from studies on similar 5-aryl-thiazol-2-amine scaffolds can be extrapolated.

| Hydrogen Bond Acceptor (CoMSIA) | The thiazole nitrogen is often highlighted as a key hydrogen bond acceptor. | Blocking this acceptor function can reduce activity. |

These 3D-QSAR models serve as predictive tools. Once a statistically robust model is generated and validated, it can be used to predict the biological activity of newly designed analogues of this compound before their synthesis, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

In Silico Screening and Virtual Ligand Design Based on Computational Models

The pharmacophore and 3D-QSAR models developed for this compound and its analogues can be used as queries for in silico (or virtual) screening of large chemical databases. This process allows for the rapid identification of novel chemical scaffolds that possess the desired structural features for biological activity.

Virtual screening can be performed in several ways:

Pharmacophore-based screening: The pharmacophore model is used as a 3D query to search databases for molecules that match the defined features and their spatial arrangement.

3D-QSAR-based screening: The 3D-QSAR model is used to predict the activity of compounds in a database, and those with the highest predicted activity are selected for further investigation.

Docking-based screening: If the 3D structure of the biological target is known, molecules from a database can be docked into the active site, and their binding affinity can be estimated using a scoring function.

For thiazole derivatives, virtual screening has been successfully employed to identify new inhibitors for various targets. For example, a pharmacophore model for FGFR1 inhibitors was used to screen a database of 400,000 virtual molecules, leading to the identification of 2,800 hits. nih.gov These hits were further filtered by docking studies, resulting in the selection of a potent thiazol-2-amine derivative for synthesis and biological evaluation. nih.gov

Following virtual screening, the identified hits can be used as starting points for virtual ligand design. This involves the rational modification of the hit structures to optimize their interactions with the target and improve their predicted activity and drug-like properties. For this compound, this could involve:

Modification of the 2,6-dimethylphenyl group: Introducing different substituents on the phenyl ring to probe the steric and electronic requirements of the hydrophobic pocket.

Substitution at the 2-amino group: Adding substituents to the primary amine to explore additional interactions within the active site.

Scaffold hopping: Replacing the thiazole core with other heterocyclic systems while maintaining the key pharmacophoric features.

These computational approaches, from pharmacophore modeling and 3D-QSAR to in silico screening and virtual ligand design, provide a powerful and integrated platform for the investigation of this compound and its analogues, accelerating the discovery of new and more effective therapeutic agents.

Structure Activity Relationship Sar Studies of 5 2,6 Dimethylphenyl Thiazol 2 Amine Derivatives

Impact of Substitutions on the Thiazole (B1198619) Ring System on Biological Response

The thiazole ring is a key pharmacophore in a multitude of biologically active compounds. Its electronic properties and the potential for substitution at various positions make it a versatile scaffold for medicinal chemists.

Analysis of Modulators at the C-4 and C-5 Positions of the Thiazole Core

Substitutions at the C-4 and C-5 positions of the thiazole ring in derivatives of 5-arylthiazol-2-amines have been shown to significantly modulate biological activity. The nature of the substituent at the C-4 position, in particular, appears to be a critical determinant of potency.

In a study of 4,5-disubstituted-thiazolyl amides, it was observed that the presence of a phenyl group at the C-4 position was crucial for high in vivo anti-inflammatory activity. This suggests that an aromatic substituent at this position may be involved in key hydrophobic or pi-stacking interactions with the biological target. Further investigations into 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as anticancer agents revealed that hydrophobic moieties, such as phenyl and 3-thienyl, were well-tolerated at the C-2 position, while variations in phenyl substituents at other positions had remarkable effects on potency.

Research on trisubstituted 2-amino-4,5-diarylthiazole derivatives as anti-Candida albicans agents demonstrated that incorporating substituted aryl groups at both the C-4 and C-5 positions could lead to potent antifungal activity. Specifically, a derivative with two hydroxyl groups on one of the aryl rings showed enhanced solubility and biological activity, comparable to the commercial antifungal drug fluconazole (B54011). This highlights the importance of both steric and electronic properties of the substituents at these positions.

The following table summarizes the impact of C-4 and C-5 substitutions on the biological activity of thiazole derivatives based on various studies.

| Compound Series | Substitution at C-4 | Substitution at C-5 | Observed Biological Activity |

| 4,5-disubstituted-thiazolyl amides | Phenyl | Varied | Crucial for high in vivo anti-inflammatory activity |

| Trisubstituted 2-amino-4,5-diarylthiazoles | Substituted Aryl | Substituted Aryl | Potent anti-Candida albicans activity |

| 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles | Amino | 3',4',5'-trimethoxybenzoyl | Potent anticancer and antivascular activity |

Influence of the Exocyclic Amine Substituent at C-2 on Biological Functionality

The exocyclic amine group at the C-2 position of the thiazole ring is a common site for modification in SAR studies. Functionalization of this amine can lead to significant changes in the biological profile of the resulting compounds.

In the development of anti-Candida albicans agents, the introduction of an amide bond at the C-2 position of 2-aminothiazole (B372263) was a key strategy. A series of derivatives with different substituted benzamides, heterocyclic amides, and aliphatic amides at this position were synthesized and evaluated. The results indicated that the nature of the acyl group had a profound impact on the antifungal activity.

Similarly, studies on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as anti-proliferative agents against human K563 leukemia cells showed that modifications at the C-2 amino group were critical for activity. The introduction of a 3-propanamido function at the 2-amino group of the thiazole core generally improved activity more than a 2-acetamido moiety, suggesting that the length and nature of the acyl chain are important factors.

The table below illustrates the effect of C-2 exocyclic amine substitutions on the biological activity of thiazole derivatives.

| Parent Scaffold | C-2 Amine Substituent | Resulting Biological Activity |

| 2-Amino-4,5-diarylthiazole | Substituted amides | Moderate to potent anti-Candida albicans activity |

| 2-Aminothiazole | 3-Propanamido | Improved antitumor activity compared to 2-acetamido |

| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | Good antimicrobial activity |

Role of the 2,6-Dimethylphenyl Moiety in Ligand-Target Interactions

The 2,6-dimethylphenyl group plays a significant role in defining the pharmacological properties of 5-(2,6-dimethylphenyl)thiazol-2-amine. Its influence stems from both the electronic effects of the methyl groups and the steric constraints it imposes on the molecule.

Stereoelectronic Effects of Methyl Groups on the Phenyl Ring

The two methyl groups at the ortho positions of the phenyl ring exert significant stereoelectronic effects that influence the molecule's conformation and interaction with its biological target. Stereoelectronic effects involve the stabilizing interaction between filled and empty orbitals, which are maximized at specific geometric arrangements.

The presence of ortho-methyl groups can lead to a twisted conformation where the phenyl ring is not coplanar with the thiazole ring. This is due to the steric repulsion between the methyl groups and the adjacent thiazole ring. This non-planar conformation can be crucial for fitting into a specific binding pocket of a receptor or enzyme. Furthermore, the electron-donating nature of the methyl groups can influence the electron density of the phenyl ring, which in turn can affect its ability to participate in cation-pi or other electronic interactions with the target protein. Studies on the conformation of phenylalanine-incorporated cyclic peptides have shown that electron-donating substituents on the phenyl ring can promote peptide folding through stronger CH-π interactions.

Conformational Preferences and Steric Hindrance Contributions of the Aryl Substituent

The 2,6-dimethylphenyl substituent imposes significant steric hindrance, which can have both favorable and unfavorable consequences for biological activity. Steric hindrance can restrict the number of available conformations, potentially locking the molecule into a bioactive conformation and thereby increasing its potency.

However, excessive steric bulk can also prevent the ligand from accessing the binding site of the receptor. The size and shape of the 2,6-dimethylphenyl group can influence ligand-receptor binding by excluding certain binding orientations. In the case of this compound, the steric bulk of the dimethylphenyl group likely plays a key role in orienting the molecule within the binding pocket and may contribute to its selectivity for a particular target. The incorporation of a cyclopropyl (B3062369) group in 2,6-disubstituted alkylphenols, for instance, was found to increase the steric effect and introduce stereoselective effects on their anesthetic properties.

Bioisosteric Replacement of the Thiazole Heterocycle and Its Impact on Activity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group or a whole ring system with another that has similar physical and chemical properties.

In the context of this compound, the thiazole ring can be replaced by other five-membered heterocyclic rings such as oxazole, pyrazole (B372694), or thiophene (B33073). Such replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule, leading to changes in its biological activity.

For example, the replacement of a phenyl ring with a thiazole ring in goniofufurone bioisosteres resulted in compounds with potent growth inhibitory effects against human tumor cell lines. In another study, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)amide scaffold led to a significant enhancement in anti-leukemic activity. The choice of the bioisosteric replacement depends on the specific interactions that the thiazole ring makes with its target. For instance, if the nitrogen atom of the thiazole ring is involved in a key hydrogen bond, a pyrazole or imidazole (B134444) ring might be a suitable replacement. Conversely, if the sulfur atom is involved in important interactions, a thiophene ring might be a better choice.

The following table provides examples of bioisosteric replacements for the thiazole ring and their observed impact on biological activity in different compound series.

| Original Scaffold | Bioisosteric Replacement | Impact on Biological Activity |

| Goniofufurone (with phenyl ring) | Thiazole | Potent growth inhibitory effects against human tumor cell lines |

| (5-benzylthiazol-2-yl)amide (with 1H-1,2,3-triazole) | 1H-Tetrazole | Significantly enhanced anti-leukemic activity |

| Phenyl ring in various drugs | Pyrazole, Thiazole | Elimination of hERG activity |

Comparative Studies with Oxadiazole, Thiadiazole, Pyrimidine (B1678525), and Pyrazole Core Analogues

The replacement of the central thiazole ring in this compound with other five- or six-membered heterocycles like oxadiazole, thiadiazole, pyrimidine, and pyrazole is a common strategy to explore the impact of the core structure on biological activity. These changes can significantly alter the compound's electronic properties, hydrogen bonding capacity, and spatial arrangement, which in turn influences its interaction with target proteins.

Research indicates that the thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. mdpi.com Its bioisosteric replacement with other heterocycles can lead to varied pharmacological profiles. For instance, both oxadiazole and thiadiazole isomers are considered valuable in drug design, often used as bioisosteric replacements to improve metabolic stability and other pharmacokinetic properties. nih.gov Pyrimidine and pyrazole derivatives are also well-known for their diverse biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net

The following table illustrates a hypothetical comparison based on typical findings in SAR studies where a central thiazole ring is replaced by other common heterocyclic cores.

| Core Heterocycle | Representative Structure (Generic) | Key Features & Potential Impact on Activity |

| Thiazole |  | Aromatic ring with sulfur and nitrogen heteroatoms. The 2-amino group is a key hydrogen bond donor. The sulfur atom can engage in specific interactions. mdpi.com |

| Oxadiazole |  | Bioisosteric replacement for thiazole. The oxygen atom increases polarity and potential for hydrogen bonding compared to sulfur. nih.gov May alter metabolic stability. |

| Thiadiazole |  | Isomeric with thiazole. Different placement of heteroatoms alters the dipole moment and the geometry of substituent presentation. nih.gov |

| Pyrimidine |  | Six-membered aromatic ring with two nitrogen atoms. Offers multiple sites for substitution and hydrogen bond acceptance. researchgate.net |

| Pyrazole |  | Five-membered ring with two adjacent nitrogen atoms. Provides both hydrogen bond donor and acceptor capabilities. researchgate.net |

Implications for Modulating Target Selectivity and Potency Profiles

Modifying the central heterocyclic core has profound implications for modulating the target selectivity and potency of this compound derivatives. Potency is a measure of the drug concentration required to produce an effect, while selectivity refers to its ability to interact with a specific target over others.

Altering the core from thiazole to another heterocycle like pyrimidine or pyrazole changes the geometry and electronic nature of the molecule. mdpi.comresearchgate.net This can lead to optimized interactions with the amino acid residues in the target's binding pocket, thereby increasing potency. For instance, if a target protein has a hydrogen bond acceptor in a specific location, replacing the thiazole with a pyrimidine ring that positions a nitrogen atom optimally to form this bond could significantly enhance binding affinity. researchgate.net

Selectivity is often improved when the modified structure fits uniquely into the binding site of the intended target but poorly into the sites of off-target proteins. The 2-aminothiazole scaffold has been identified as a novel class of inhibitors for targets like protein kinase CK2, where they bind to a non-conserved, allosteric site, leading to high selectivity. nih.govnottingham.ac.uk Swapping the thiazole core for another heterocycle could either enhance or diminish this selectivity. If the new core introduces steric hindrance or unfavorable electronic interactions with off-targets, selectivity will improve. Conversely, if the new core mimics a feature common to multiple binding sites, selectivity could decrease. Optimization efforts in one study on 2-aminothiazole derivatives led to a compound with improved selectivity, significantly reducing inhibition of off-target kinases. nih.gov

Elucidation of Essential Pharmacophoric Features for Desired Biological Profiles

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its activity. Elucidating these features for this compound derivatives is crucial for designing new compounds with improved or specific biological profiles.

Identification of Critical Hydrogen Bond Donors/Acceptors, Hydrophobic Regions, and Aromatic Ring Contributions

For the this compound scaffold, SAR and molecular modeling studies have helped identify several key pharmacophoric features that govern its interaction with various biological targets.

Hydrogen Bond Donors/Acceptors: Hydrogen bonds are critical for the specific recognition and binding of a ligand to a protein.

Hydrogen Bond Donor: The primary amino group (-NH2) at the 2-position of the thiazole ring is a crucial hydrogen bond donor. researchgate.net This group can interact with backbone carbonyls or acidic amino acid residues (e.g., Asp, Glu) in the target's active site.

Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring acts as a hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors like the amide protons of amino acid backbones or residues such as Gln or Asn. mdpi.com

Hydrophobic Regions: Hydrophobic interactions are a major driving force for ligand binding and contribute significantly to affinity.

The 2,6-dimethylphenyl group is the primary hydrophobic feature of the molecule. The two methyl groups provide steric bulk and enhance hydrophobic interactions, often fitting into a specific hydrophobic pocket within the target protein. The substitution pattern is often critical; for example, aliphatic substituents in certain positions can be well-tolerated and correlate with activity. nih.gov The 2,6-disubstitution pattern forces the phenyl ring to be non-coplanar with the thiazole ring, which can be a key conformational requirement for fitting into the binding site.

Aromatic Ring Contributions: Aromatic rings contribute to binding through several mechanisms.

π-π Stacking: The thiazole ring and the dimethylphenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding site.

Hydrophobic Interactions: As mentioned, the phenyl ring itself is a significant hydrophobic element.

These features collectively define the pharmacophore for this class of compounds. A successful ligand must present these features in the correct spatial orientation to achieve a stable and high-affinity interaction with its biological target.

The following table summarizes the key pharmacophoric features of the this compound scaffold.

| Pharmacophoric Feature | Structural Moiety Responsible | Role in Target Interaction |

| Hydrogen Bond Donor | 2-Amino group (-NH2) | Forms hydrogen bonds with acceptor groups (e.g., C=O) on the target protein. researchgate.net |

| Hydrogen Bond Acceptor | Thiazole ring nitrogen | Accepts hydrogen bonds from donor groups (e.g., N-H) on the target protein. mdpi.com |

| Hydrophobic Region 1 | 2,6-Dimethylphenyl group | Occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces. nih.gov |

| Aromatic/Hydrophobic Region 2 | Thiazole ring | Participates in π-π stacking and hydrophobic interactions. mdpi.com |

Understanding these essential features allows for the rational design of new derivatives. For example, replacing the phenyl ring with other aromatic systems or modifying the substituents on the ring can be used to probe the size and nature of the hydrophobic pocket, leading to compounds with enhanced potency and selectivity. nih.gov

Advanced Methodologies for in Vitro Biological Evaluation of Thiazole Derivatives

General Principles of In Vitro Biological Activity Assessment

The foundation of any biological evaluation lies in the meticulous design and execution of in vitro assays. These principles ensure that the data generated is reliable and accurately reflects the biological activity of the compound .

The credibility of in vitro screening results hinges on rigorous assay design. This involves the careful selection of experimental conditions, reagents, and measurement parameters tailored to the specific biological question being addressed. A crucial component of this design is the implementation of appropriate controls.

Solvent Controls: Since many organic compounds are dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) for testing, a solvent control is essential to ensure that the solvent itself does not influence the experimental outcome. orientjchem.org

Reference Compounds: Positive controls, often established drugs with known activity (e.g., ampicillin (B1664943) for antibacterial assays or fluconazole (B54011) for antifungal assays), are used to validate the assay's performance and provide a benchmark against which the activity of new compounds can be compared. orientjchem.orgnih.gov Negative controls, which are known to be inactive, are also used to define the baseline response.

By incorporating these controls, researchers can distinguish true compound-specific effects from experimental artifacts, ensuring the integrity of the screening data.

High-Throughput Screening (HTS) represents a significant advancement in drug discovery, enabling the rapid evaluation of thousands to millions of compounds. researchgate.net This methodology utilizes automation, miniaturization, and sensitive detection methods to screen large chemical libraries for "hits"—compounds that exhibit a desired biological activity. For thiazole (B1198619) derivatives, HTS can be employed to identify inhibitors of specific enzymes or compounds with broad-spectrum antimicrobial or anticancer activity. For instance, HTS was utilized to identify glutaminase (B10826351) (GLS) inhibitors, leading to the discovery of a hit compound containing a 2-amino-thiazole nucleus, which then underwent further structure-activity relationship (SAR) studies. researchgate.net

In Vitro Screening Methodologies for Antimicrobial Potential

Thiazole derivatives are a well-established class of compounds with significant antimicrobial potential. nih.govresearchgate.net A variety of standardized in vitro methods are used to quantify their activity against a broad range of pathogens.

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Two common methods for determining MIC are:

Broth Microdilution: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined by visual inspection for the lowest concentration that shows no turbidity. nih.gov This technique is widely used for its efficiency and the small quantities of compound required.

Agar (B569324) Diffusion: In this method, an agar plate is uniformly inoculated with the test microorganism. Paper discs impregnated with the test compound are then placed on the agar surface. orientjchem.org As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of no growth will appear around the disc. The diameter of this inhibition zone is proportional to the compound's activity. orientjchem.org

To understand the spectrum of activity, thiazole derivatives are tested against a panel of clinically relevant microorganisms. This panel typically includes:

Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus cereus. orientjchem.orgnih.gov

Gram-Negative Bacteria: Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. orientjchem.orgnih.govmdpi.com

Fungal Strains: Including yeasts like Candida albicans and molds like Aspergillus niger. orientjchem.orgnih.gov

The results of these screenings help to identify compounds with broad-spectrum activity or those with specific potency against particular types of pathogens, including multidrug-resistant strains. nih.gov

| Compound | Pseudomonas aeruginosa | Escherichia coli | Reference |

|---|---|---|---|

| Thiazolopyridine 3g | 0.21 | 0.21 | mdpi.com |

In Vitro Cellular Assays for Investigating Cellular Responses

Beyond antimicrobial activity, thiazole derivatives are frequently investigated for their effects on eukaryotic cells, particularly in the context of cancer research. nih.gov In vitro cellular assays are fundamental tools for evaluating the cytotoxicity and antiproliferative effects of these compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. mdpi.com In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. By measuring the absorbance of the formazan, the concentration of a compound that inhibits cell growth by 50% (IC50) can be determined.

Novel thiazole derivatives are often screened against a panel of human cancer cell lines to assess their potency and selectivity. mdpi.comnih.gov For example, various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been evaluated for their antiproliferative effects on lines such as K563 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer). nih.gov Similarly, other thiazole derivatives have been tested against MDA-MB-231 (breast cancer) cells. mdpi.com These studies provide valuable data on the structure-activity relationships and the potential of these compounds as anticancer agents. nih.govnih.gov

| Compound | K563 (Leukemia) | MCF-7 (Breast) | HT-29 (Colon) | Reference |

|---|---|---|---|---|

| Compound 6d | <1 | 20.2 | 21.6 | nih.gov |

| Dasatinib (Reference) | <1 | <1 | <1 | nih.gov |

Colorimetric (e.g., MTT Assay) and Fluorometric Assays for Cellular Effect Profiling

Colorimetric and fluorometric assays are foundational techniques for assessing the impact of a chemical compound on cell populations. These methods are prized for their reliability, high-throughput screening compatibility, and the quantitative data they provide on cell viability and proliferation.

One of the most common colorimetric methods is the MTT assay, which is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. nih.gov The enzymatic conversion, primarily by mitochondrial dehydrogenases, results in a colored product that can be solubilized and quantified by measuring its absorbance. nih.gov A decrease in the absorbance signal in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects of the compound being tested. This assay is a valuable tool for initial screening of thiazole derivatives to determine their general toxicity profile. researchgate.net

Fluorometric assays offer an alternative, and often more sensitive, approach to cellular profiling. These assays utilize fluorescent dyes that report on specific cellular states. For instance, assays that measure adenosine (B11128) triphosphate (ATP) levels can provide a rapid assessment of cell viability, as ATP is a key indicator of metabolically active cells. Other fluorometric assays can be used to assess cell membrane integrity or caspase activity, providing insights into whether a compound induces necrosis or apoptosis.

Table 1: Illustrative Data Presentation from a Cellular Viability Assay This table presents hypothetical data for illustrative purposes to demonstrate how results from assays like the MTT assay are typically displayed. Specific data for 5-(2,6-Dimethylphenyl)thiazol-2-amine is not publicly available.

| Concentration (µM) | Percent Viability (%) | Standard Deviation |

| 0.1 | 98.2 | 3.1 |

| 1 | 95.5 | 4.5 |

| 10 | 75.3 | 5.2 |

| 50 | 40.1 | 3.9 |

| 100 | 15.8 | 2.7 |

Evaluation of Compounds in Various Mammalian Cell Lines for General Cellular Impact

To gain a comprehensive understanding of a compound's general cellular impact, it is crucial to evaluate it across a panel of diverse mammalian cell lines. mdpi.com This approach helps to identify any cell-type-specific effects and provides a broader context for the compound's activity. For example, a thiazole derivative might show potent anti-proliferative effects against a specific cancer cell line while having minimal impact on normal, healthy cells, indicating a desirable therapeutic window. researchgate.net

Enzymatic Inhibition Assays for Target Engagement Studies

Once a compound has been profiled for its general cellular effects, the next step is often to identify its specific molecular targets. Enzymatic inhibition assays are essential for this purpose, as they can directly measure the ability of a compound to interfere with the function of a particular enzyme.

Spectrophotometric and Fluorescence-Based Assays for Enzyme Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, and there are well-established methods for assessing their inhibition. Spectrophotometric assays for kinase activity often rely on a coupled enzyme system where the production of ADP (a product of the kinase reaction) is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Fluorescence-based assays are generally more sensitive and can be configured in several formats. nih.govut.ee For example, fluorescence polarization (FP) assays can be used to monitor the binding of a fluorescently labeled substrate to a kinase. When the substrate is phosphorylated, it may be bound by a specific antibody, leading to a change in its polarization. Inhibitors of the kinase will prevent this phosphorylation, resulting in a measurable change in the FP signal. Another common approach is to use fluorescently labeled antibodies that specifically recognize the phosphorylated form of the kinase's substrate. The binding of these antibodies can be detected using various methods, including fluorescence resonance energy transfer (FRET). ut.ee Recently, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of cyclin-dependent kinase 12 (CDK12). nih.gov

Assays for Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a common strategy for the development of anti-inflammatory drugs. nih.gov Thiazole-containing compounds have been investigated as potential inhibitors of these enzymes. nih.gov

Assays for COX and LOX inhibition typically measure the production of the enzymatic products. For COX, this often involves quantifying the conversion of arachidonic acid to prostaglandin (B15479496) H2. nih.gov This can be done using enzyme immunoassays (EIAs) that detect the subsequent conversion of PGH2 to a more stable product like PGF2α. nih.gov Similarly, LOX activity can be assessed by monitoring the formation of its products, such as leukotrienes, from arachidonic acid. biorxiv.org Spectrophotometric methods can also be employed by monitoring the change in absorbance that accompanies the formation of the conjugated diene product of the LOX reaction.

Table 2: Example Data from a COX-2 Inhibition Assay This table contains hypothetical data for illustrative purposes. It is intended to show a typical format for presenting results from a COX-2 inhibition assay. Specific COX-2 inhibition data for this compound is not available in the public domain.

| Compound Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |

| 0.01 | 12.5 | \multirow{5}{*}{0.85} |

| 0.1 | 35.2 | |

| 1 | 55.8 | |

| 10 | 89.1 | |

| 100 | 98.7 |

Receptor Binding and Antagonist Profiling Methodologies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The ability of the test compound to displace the labeled ligand is then measured, and from this, its binding affinity (often expressed as a Ki value) can be calculated.

Once a compound is shown to bind to a receptor, functional assays are needed to determine whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For G protein-coupled receptors (GPCRs), which are a common target for thiazole-containing drugs, functional assays might measure changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium. For ligand-gated ion channels, electrophysiological techniques can be used to measure the effect of the compound on ion flow through the channel. N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov

Future Directions and Interdisciplinary Research Opportunities for 5 2,6 Dimethylphenyl Thiazol 2 Amine

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized rational drug design, offering powerful tools to accelerate the discovery of novel therapeutic agents. ijcrt.org For 5-(2,6-Dimethylphenyl)thiazol-2-amine, these computational approaches can be instrumental in designing analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Machine learning models, trained on large datasets of known bioactive molecules, can predict the biological activities of novel compounds, including potential targets and off-target effects. nih.govjsr.orgplos.org Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can establish mathematical relationships between the chemical structures of this compound analogues and their biological activities. nih.gov By analyzing how modifications to the core structure affect activity, researchers can prioritize the synthesis of compounds with the highest probability of success. For example, a study on thiazole (B1198619) derivatives as Estrogen Receptor inhibitors utilized ML to build a QSAR model, demonstrating the utility of these approaches in predicting biological activity. nih.gov

Molecular docking simulations can further elucidate how these analogues interact with specific biological targets at an atomic level. nih.govrsc.org These in silico techniques can predict binding affinities and interaction modes, guiding the design of molecules that fit more precisely into the target's active site. This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

| Model/Technique | Application for this compound Analogues | Predicted Parameters | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel analogues based on their structural features. | IC50/EC50 values, binding affinity, enzyme inhibition constants (Ki). nih.gov | Prioritization of synthetic targets with potentially higher potency. |

| Machine Learning Classifiers (e.g., SVM, Random Forest) | Classify analogues as active or inactive against a specific target or phenotypic outcome. nih.gov | Bioactivity classification, prediction of toxicity profiles. | Early identification of promising candidates and elimination of potentially toxic structures. |

| Molecular Docking | Simulate the binding of analogues to the 3D structure of a biological target. nih.gov | Binding energy, binding pose, key interacting residues. | Rational design of analogues with improved target-specific interactions. |

| Generative Models (e.g., GANs, VAEs) | Design entirely new molecules with desired properties based on the this compound scaffold. | Novel chemical structures with optimized activity and drug-like properties. | Expansion of chemical space and discovery of novel intellectual property. |

Development of Novel and Sustainable Synthetic Approaches for Analogues

The synthesis of 2-aminothiazole (B372263) derivatives has traditionally relied on methods like the Hantzsch synthesis, which can involve harsh reagents and generate significant waste. tandfonline.com The future development of analogues of this compound necessitates the adoption of novel and sustainable synthetic methodologies that align with the principles of green chemistry. bepls.com

Recent advancements have focused on creating more environmentally benign synthetic routes. tandfonline.comnih.gov These include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and the use of eco-friendly solvents like water or plant-based extracts. tandfonline.comrsc.orgasianpubs.orgresearchgate.net For example, a facile and sustainable method for synthesizing 2-amino-1,3-thiazole derivatives has been developed using an aqueous extract of waste neem leaves as a catalyst, achieving high yields at room temperature. tandfonline.com Another approach describes an iron(III) chloride-catalyzed reaction in water to generate 2-aminobenzothiazoles. rsc.org

Furthermore, the development of one-pot, multi-component reactions offers a more efficient and atom-economical approach to constructing the thiazole core and its derivatives. Calcium-catalyzed elimination-cyclization with isocyanides has been reported as a sustainable and rapid method to afford 5-aminothiazoles, a structural isomer of the 2-aminothiazole core, highlighting the potential for catalyst-driven innovations in this area. nih.govqub.ac.ukresearchgate.net Applying these modern synthetic strategies to the production of this compound analogues will not only be more environmentally responsible but could also facilitate the rapid generation of a diverse chemical library for biological screening.

| Synthetic Approach | Key Principles | Advantages for Synthesizing Analogues | Traditional Method (Hantzsch Synthesis) |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates. | Reduced reaction times, higher yields, improved purity. asianpubs.orgresearchgate.net | Relies on conventional heating, often requiring longer reaction times. |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., plant extracts, benign metal salts). tandfonline.comrsc.org | Avoids hazardous reagents, reduces waste, lowers environmental impact. | Often uses stoichiometric amounts of reagents or harsh catalysts. |

| One-Pot Multi-Component Reactions | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced purification steps, improved atom economy. | Stepwise synthesis with isolation of intermediates, leading to more waste. |

| Solvent-Free or Green Solvent Reactions | Using water, ionic liquids, or no solvent. tandfonline.comrsc.org | Eliminates the use of volatile and toxic organic solvents. | Typically employs volatile organic solvents. |

Exploration of Undiscovered Biological Targets through Advanced Screening Platforms

While the 2-aminothiazole scaffold is known to interact with a wide range of biological targets, the specific targets of this compound remain largely unexplored. nih.govresearchgate.net Advanced screening platforms offer powerful tools to identify novel protein interactions and uncover previously unknown mechanisms of action for this compound and its future analogues.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific target or in a cell-based assay. A library of this compound analogues could be screened against panels of kinases, G-protein coupled receptors (GPCRs), or other enzyme families to identify potential hits.

Phenotypic screening, in contrast, identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the target. This approach is particularly valuable for discovering first-in-class therapeutics with novel mechanisms of action. Once a "hit" is identified, target deconvolution techniques, such as chemical proteomics or genetic approaches, can be employed to determine its molecular target.

Fragment-Based Drug Discovery (FBDD) is another powerful strategy. nih.gov Smaller, less complex "fragments" of the parent molecule can be screened for weak binding to a target protein. Structural information from these fragment-target complexes can then guide the "growing" or "linking" of fragments to create a more potent lead compound. Given the modular nature of this compound, FBDD could be a highly effective approach for optimizing target engagement. However, careful validation is needed as thiazole derivatives can sometimes act as non-specific inhibitors or pan-assay interference compounds (PAINS). nih.govresearchgate.net

| Screening Platform | Description | Application for this compound | Key Outcome |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a specific molecular target. | Identify direct binders from a library of analogues against panels of enzymes (e.g., kinases, proteases). | Identification of specific protein targets and initial structure-activity relationships. |

| Phenotypic Screening | Identifies compounds that produce a desired change in a cell or organism's phenotype. | Screen for effects on cancer cell proliferation, inflammation, or microbial growth. nih.gov | Discovery of compounds with novel mechanisms of action, followed by target deconvolution. |

| Fragment-Based Drug Discovery (FBDD) | Screening of low molecular weight fragments to identify weak binders that can be optimized into potent leads. nih.gov | Identify key binding interactions of the thiazole or dimethylphenyl fragments to guide lead optimization. | Generation of highly efficient and potent leads with clear structure-activity relationships. |

| Chemical Proteomics | Using affinity-based probes to identify all proteins in a proteome that a compound interacts with. | Unbiased identification of direct and indirect cellular targets in a physiological context. | Comprehensive target profile and potential off-targets, providing mechanistic insights. |

Advancements in Analytical Techniques for Real-Time Mechanistic Studies

Understanding how a molecule like this compound exerts its biological effects requires a detailed investigation of its interactions with target biomolecules in real-time. Advanced biophysical and analytical techniques are crucial for elucidating these mechanisms, providing data on binding kinetics, thermodynamics, and structural changes.

Surface Plasmon Resonance (SPR) is a label-free technique that can measure the binding kinetics (association and dissociation rates) of a compound to a target protein immobilized on a sensor chip. This provides a dynamic view of the interaction that is not available from simple affinity measurements.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction, offering deep insights into the forces driving complex formation.

Advanced Mass Spectrometry (MS) techniques, such as Hydrogen-Deuterium Exchange MS (HDX-MS) and Native MS, can provide structural information about a protein-ligand complex. HDX-MS can identify regions of a protein that become protected from solvent upon ligand binding, thereby mapping the binding site. Native MS allows for the study of intact protein-ligand complexes, confirming binding stoichiometry and providing information about conformational changes. These techniques, applied to this compound, would be invaluable for validating target engagement and understanding its mechanism of action at a molecular level.

| Analytical Technique | Principle of Operation | Information Gained | Relevance to Mechanistic Studies |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding kinetics (kon, koff), binding affinity (Kd). | Quantifies the dynamics of the drug-target interaction in real-time. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the binding event, revealing the driving forces. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Monitors the rate of deuterium (B1214612) uptake by a protein's backbone amides. | Ligand binding site mapping, conformational changes upon binding. | Identifies the specific region of the target protein where the compound binds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed 3D structure of the drug-target complex, identification of binding interface. | Provides high-resolution structural insights into the mode of binding. |

Fostering Collaborative Research Frameworks for Comprehensive Chemical Biology Insights

The multifaceted nature of modern drug discovery and chemical biology necessitates a departure from siloed research efforts. To fully realize the potential of this compound, fostering collaborative research frameworks that integrate diverse scientific disciplines is paramount. Such an interdisciplinary approach ensures that the journey from molecular design to potential therapeutic application is both efficient and comprehensive.

A successful collaborative framework would bring together computational chemists, synthetic organic chemists, biochemists, structural biologists, and pharmacologists. This team-based approach allows for a continuous feedback loop: computational predictions guide synthetic efforts, newly synthesized compounds are evaluated in biochemical and cellular assays, and the resulting data informs the next cycle of design and synthesis. This iterative process is crucial for the effective optimization of lead compounds.

Establishing such collaborations, perhaps through multi-institutional consortia or academic-industrial partnerships, can leverage complementary expertise and resources. Shared access to specialized equipment, compound libraries, and screening platforms can accelerate research progress. Furthermore, interdisciplinary training programs for students and postdoctoral researchers within these frameworks can cultivate the next generation of scientists who are adept at working across the chemistry-biology interface.

| Discipline | Role in the Collaborative Framework | Key Contributions |

| Computational Chemistry & Bioinformatics | In silico design, screening, and prediction. | Design of novel analogues, prediction of ADMET properties, QSAR modeling, molecular docking. nih.gov |

| Synthetic Organic Chemistry | Synthesis and purification of compounds. | Development of efficient and sustainable synthetic routes, creation of analogue libraries. |

| Biochemistry & Enzymology | In vitro biological evaluation. | Enzyme inhibition assays, binding affinity determination, mechanistic studies. nih.gov |

| Structural Biology (X-ray, NMR) | 3D structure determination of drug-target complexes. | High-resolution insights into binding modes, guiding structure-based drug design. |

| Cellular & Molecular Biology | Evaluation in cellular models. | Assessment of compound effects on cell signaling, proliferation, and viability. |

| Pharmacology & In Vivo Studies | Evaluation in preclinical models. | Assessment of efficacy, pharmacokinetics, and pharmacodynamics in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.